molecular formula C18H14O2S B15203200 4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde

4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde

Katalognummer: B15203200
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: SOMHCPRTJZGWTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is an organic compound that features a thiophene ring substituted with a benzyloxyphenyl group and an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.

    Coupling with Thiophene: The benzyloxyphenyl intermediate is then coupled with a thiophene derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction requires a boronic acid derivative of thiophene and a palladium catalyst, typically in the presence of a base like potassium carbonate.

    Introduction of the Aldehyde Group: The final step involves the formylation of the thiophene ring, which can be achieved using a Vilsmeier-Haack reaction. This reaction uses a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 4-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid.

    Reduction: 4-[3-(Benzyloxy)phenyl]-2-thiophenemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    4-[3-(Benzyloxy)phenyl]-2-thiophenemethanol: This compound is similar but has an alcohol group instead of an aldehyde.

    4-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid: This compound has a carboxylic acid group instead of an aldehyde.

Uniqueness: 4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for further chemical modifications and the development of new compounds with desired properties.

Eigenschaften

Molekularformel

C18H14O2S

Molekulargewicht

294.4 g/mol

IUPAC-Name

4-(3-phenylmethoxyphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C18H14O2S/c19-11-18-10-16(13-21-18)15-7-4-8-17(9-15)20-12-14-5-2-1-3-6-14/h1-11,13H,12H2

InChI-Schlüssel

SOMHCPRTJZGWTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CSC(=C3)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.